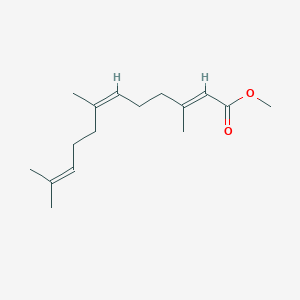
methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate is an organic compound belonging to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. This particular compound is known for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can reduce the double bonds, converting the compound into a saturated ester.
Substitution: Halogenation or other nucleophilic substitutions can occur at the double bonds or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated esters.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism by which methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing signaling pathways. The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,6Z)-dodecadienoate: Another fatty acid ester with similar structural features.
Methyl (2E,6Z)-3,7,11-trimethyl-4-(phenylselanyl)dodeca-2,6,10-trienoate: A derivative with a phenylselanyl group.
Uniqueness
Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10-,15-12+ |
InChI Key |
NWKXNIPBVLQYAB-OXYODPPFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/C(=O)OC)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















